Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate is a versatile and powerful chemical compound used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1990s. This compound is a white, crystalline solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method. The obtained product is characterized spectroscopically and confirmed by X-ray diffraction studies . The mixed anhydride method involves the reaction of iso-butoxycarbonyl chloride with the appropriate amine under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the mixed anhydride method is a common approach in industrial settings due to its efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in various organic reactions, such as the preparation of quinoxaline-3-carboxylates and their analogues.
Biology: Utilized in the synthesis of macrocyclic Tyk2 inhibitors, showcasing its relevance in drug discovery and development.
Medicine: Involved in the synthesis of small molecule anticancer drugs, highlighting its importance in pharmaceutical research.
Industry: Used in the direct preparation of esters, demonstrating a practical approach in organic synthesis.
Mechanism of Action
The mechanism by which Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing molecular pathways related to its applications in drug discovery and development .
Comparison with Similar Compounds
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate: Similar in structure but differs in the functional group attached to the pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active natural products.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864958-51-0 | |
Record name | tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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